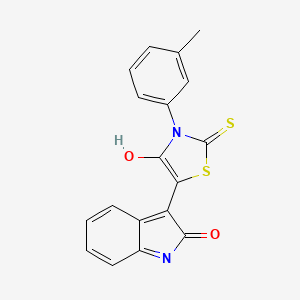

3-(4-Oxo-2-thioxo-3-m-tolyl-thiazolidin-5-ylidene)-1,3-dihydro-indol-2-one

Description

3-(4-Oxo-2-thioxo-3-m-tolyl-thiazolidin-5-ylidene)-1,3-dihydro-indol-2-one is a heterocyclic compound featuring a fused indole-2-one core conjugated with a thiazolidinone ring system. The structure includes a meta-tolyl (3-methylphenyl) substituent at position 3 of the thiazolidinone moiety and a thioxo group at position 2. The Z-configuration of the exocyclic double bond (at position 5 of the thiazolidinone ring) is critical for its bioactivity, as it stabilizes the planar conformation necessary for target binding .

Properties

IUPAC Name |

3-[4-hydroxy-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2S2/c1-10-5-4-6-11(9-10)20-17(22)15(24-18(20)23)14-12-7-2-3-8-13(12)19-16(14)21/h2-9,22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLSKOFMUBKRKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxo-2-thioxo-3-m-tolyl-thiazolidin-5-ylidene)-1,3-dihydro-indol-2-one typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidinone derivative with an indolone precursor under controlled conditions. The reaction may require specific catalysts, solvents, and temperature settings to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of the final product, and implementing cost-effective production techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxo-2-thioxo-3-m-tolyl-thiazolidin-5-ylidene)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the compound's significant antimicrobial properties against various bacterial and fungal strains. A study evaluated several derivatives of thiazolidinone compounds, including this specific structure, revealing potent antibacterial activity exceeding traditional antibiotics like ampicillin.

Table 1: Antimicrobial Efficacy

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Organism |

|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae |

| Compound 15 | 0.004–0.06 | Not specified | Trichoderma viride |

The most active compound was noted to inhibit E. coli, with a MIC significantly lower than many existing antibiotics, highlighting its potential as a new antimicrobial agent .

Anticancer Potential

Thiazolidinone derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

A recent review highlighted the anticancer mechanisms of thiazolidinone derivatives, emphasizing their role in inhibiting multiple targets involved in cancer progression. The structural modifications of the thiazolidinone scaffold have been shown to enhance cytotoxicity against different cancer cell lines.

Table 2: Summary of Anticancer Activities

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiazolidinone Derivative X | MCF-7 (Breast) | 10 | Apoptosis induction |

| Thiazolidinone Derivative Y | HeLa (Cervical) | 15 | Cell cycle arrest |

These findings suggest that the incorporation of the thiazolidinone moiety into indole structures can lead to enhanced anticancer activity through various mechanisms such as apoptosis and inhibition of cell cycle progression .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented in several studies.

Table 3: Anti-inflammatory Activity

| Compound | Inflammatory Model | Result |

|---|---|---|

| Compound Z | LPS-induced inflammation in mice | Significant reduction in TNF-alpha levels |

This anti-inflammatory action positions the compound as a potential therapeutic agent for conditions like rheumatoid arthritis and other inflammatory disorders .

Mechanism of Action

The mechanism of action of 3-(4-Oxo-2-thioxo-3-m-tolyl-thiazolidin-5-ylidene)-1,3-dih

Biological Activity

The compound 3-(4-Oxo-2-thioxo-3-m-tolyl-thiazolidin-5-ylidene)-1,3-dihydro-indol-2-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anticancer, and metabolic modulation. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of thiazolidinones characterized by a thiazolidine ring fused with an indole structure. Its molecular formula is with a molecular weight of approximately 366.453 g/mol. The structural features contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including our compound of interest. For instance:

- A study evaluated the antimicrobial activity of several derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited antibacterial activity exceeding that of standard antibiotics such as ampicillin and streptomycin by 10–50 fold .

| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacterium |

|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae |

| Compound 15 (fungal) | 0.004–0.06 | - | Trichoderma viride |

The most active compound demonstrated significant efficacy against Enterobacter cloacae, indicating strong potential as an antimicrobial agent.

Anticancer Activity

Thiazolidinone derivatives have shown promise in anticancer research due to their ability to induce apoptosis in cancer cells. For example:

- A study on thiazolidinone derivatives revealed that they could induce apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways . The compounds were tested against various cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer), with some showing lower IC50 values compared to standard chemotherapeutics like irinotecan.

| Cell Line | IC50 (µM) | Safety Index |

|---|---|---|

| A549 | <10 | High |

| HepG2 | <15 | Moderate |

| MCF-7 | <12 | High |

The ability of these compounds to inhibit cell proliferation suggests their potential as therapeutic agents in cancer treatment.

Metabolic Modulation

In addition to antimicrobial and anticancer properties, thiazolidinones have been explored for their role in metabolic disorders . Research indicates that certain derivatives can enhance glucose uptake and improve insulin sensitivity:

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Table 2: Antimicrobial Activity Comparison

Key Findings :

- The target compound’s m-tolyl group likely improves membrane penetration compared to unsubstituted phenyl analogs (e.g., 3a in ), which show poor activity .

- Methoxy and fluorine substituents (e.g., 5h and 13) enhance antimicrobial potency by optimizing electronic and steric interactions with bacterial targets .

- Sulfone and cyclohexyl groups () reduce activity due to decreased planarity and increased metabolic clearance .

Physicochemical and Spectroscopic Properties

- Melting Points : The target compound’s melting point (unreported) is expected to align with analogs such as 5h (245–247°C, ) and 3a (241–243°C, ), reflecting similar crystalline stability .

- NMR Data : The ¹H NMR of the m-tolyl group would show a singlet for the methyl group (~δ 2.3–2.5 ppm) and aromatic protons (~δ 7.1–7.4 ppm), comparable to p-tolyl derivatives in (δ 2.44 ppm for CH₃) .

- Synthetic Routes : Unlike green synthesis methods in (citric acid/water), the target compound is likely synthesized via acetic acid-mediated condensation (), balancing yield and purity .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(4-Oxo-2-thioxo-3-m-tolyl-thiazolidin-5-ylidene)-1,3-dihydro-indol-2-one?

Answer:

The compound is typically synthesized via a Knoevenagel condensation reaction. A general procedure involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-thioxothiazolidin-4-one in acetic acid (20 mL) with sodium acetate (0.01 mol) for 2.5–3 hours. The precipitate is filtered and recrystallized from acetic acid . Variations include substituting the thiazolidinone core with aryl or alkyl groups (e.g., m-tolyl) to modify reactivity. Yield optimization often requires adjusting molar ratios (e.g., 1.1:1 aldehyde:thiazolidinone) and reaction times (3–5 hours) .

Basic: How is the compound structurally characterized in academic research?

Answer:

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : H and C NMR identify proton environments (e.g., indole NH at δ 10–12 ppm, thioxo S=C-N at δ 170–180 ppm).

- X-ray crystallography : Resolves stereochemistry and confirms the Z/E configuration of the exocyclic double bond in the thiazolidinone-indole hybrid .

- IR : Detects carbonyl (C=O, ~1700 cm) and thioxo (C=S, ~1200 cm) groups .

Advanced: What computational methods are used to predict reactivity or stability of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites. Molecular docking studies assess binding affinity to biological targets (e.g., enzymes) using software like MOE . For example, the thioxo group’s electron-withdrawing effect can be quantified to explain regioselectivity in substitution reactions .

Advanced: How do reaction conditions influence product yield and purity in its synthesis?

Answer:

Key factors:

- Solvent : Acetic acid promotes cyclization but may require dilution to avoid side reactions (e.g., dimerization).

- Catalyst : Sodium acetate accelerates condensation but excess amounts can hydrolyze the thiazolidinone ring .

- Temperature : Reflux (~110°C) ensures rapid imine formation, while lower temperatures favor kinetic control over thermodynamic products.

Contradictions in yields (e.g., 60% vs. 85%) often arise from trace moisture or incomplete recrystallization .

Advanced: How can researchers resolve contradictory data in biological activity assays for this compound?

Answer:

- Dose-response curves : Confirm activity thresholds (e.g., IC) across multiple assays (e.g., enzyme inhibition vs. cytotoxicity).

- Control experiments : Rule out nonspecific interactions (e.g., using scrambled analogs or thiol-blocking agents to test thioxo-mediated effects) .

- Structural analogs : Compare activity of derivatives (e.g., substituting m-tolyl with p-fluorophenyl) to identify pharmacophore requirements .

Basic: What are the recommended safety protocols for handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential acetic acid fumes during synthesis .

- Storage : Keep in airtight containers at –20°C to prevent thioxo group oxidation. Avoid contact with strong oxidizers (e.g., HNO) .

Advanced: What strategies optimize regioselectivity in functionalizing the thiazolidinone ring?

Answer:

- Directing groups : The m-tolyl substituent at position 3 sterically hinders electrophilic attack at C5, favoring reactions at C2 (thioxo) or C4 (oxo) .

- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki) introduces aryl groups at C5 with >90% selectivity under inert atmospheres .

Advanced: How does the compound’s tautomeric equilibrium affect its spectroscopic data?

Answer:

The thioxo group exhibits thione-thiol tautomerism, observable via:

- NMR : Thiol form shows a singlet for SH (~δ 3.5 ppm), absent in the thione form.

- UV-Vis : λ shifts (e.g., 320 nm to 350 nm) indicate tautomer prevalence in solution .

Basic: What analytical techniques validate purity post-synthesis?

Answer:

- HPLC : C18 column, 70:30 MeOH/HO mobile phase; retention time ~8.2 min.

- TLC : R 0.4 (silica gel, ethyl acetate/hexane 1:1).

- Elemental analysis : Confirm C, H, N, S within 0.3% of theoretical values .

Advanced: What mechanistic insights explain unexpected byproducts during synthesis?

Answer:

Common byproducts arise from:

- Over-oxidation : Thioxo (C=S) to sulfonyl (C-SO) groups under prolonged air exposure.

- Aldol condensation : Unreacted aldehyde intermediates dimerize, detectable via LC-MS . Mitigation involves strict anhydrous conditions and inert gas purging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.